molecular formula C22H25ClN6O2 B2826825 7-(2-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 1019102-55-6

7-(2-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2826825
CAS No.: 1019102-55-6
M. Wt: 440.93
InChI Key: LIGNJAPCLDNYAX-UHFFFAOYSA-N
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Description

The compound 7-(2-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic molecule with a complex structure. It belongs to the class of purine derivatives, which are known for their diverse biological activities. This compound features a purine core substituted with various functional groups, including a chlorobenzyl group, a pyrazolyl group, and an isobutyl group, making it a molecule of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Purine Core: Starting from a suitable purine precursor, such as 6-chloropurine, the core structure is modified through alkylation and acylation reactions.

    Introduction of the Chlorobenzyl Group: This step involves the nucleophilic substitution of a chlorobenzyl halide with the purine core under basic conditions.

    Attachment of the Pyrazolyl Group: The pyrazolyl group is introduced via a condensation reaction between the purine derivative and a suitable pyrazole precursor.

    Final Modifications: The isobutyl and methyl groups are added through alkylation reactions, often using alkyl halides in the presence of a strong base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes the use of high-throughput reactors, efficient purification techniques such as recrystallization or chromatography, and stringent quality control measures to ensure consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

7-(2-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

7-(2-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione: has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory, anti-cancer, and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The purine core can mimic natural nucleotides, allowing the compound to interfere with biological processes like DNA replication or protein synthesis. The chlorobenzyl and pyrazolyl groups may enhance binding affinity and specificity to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

7-(2-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione: can be compared with other purine derivatives, such as:

    Caffeine: A well-known stimulant with a simpler structure, lacking the chlorobenzyl and pyrazolyl groups.

    Theophylline: Used in respiratory diseases, similar in structure but with different substituents.

    Adenosine: A natural nucleoside involved in energy transfer, with a simpler and more biologically relevant structure.

The uniqueness of This compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

7-[(2-chlorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-3-methyl-1-(2-methylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN6O2/c1-13(2)11-28-20(30)18-19(26(5)22(28)31)24-21(29-15(4)10-14(3)25-29)27(18)12-16-8-6-7-9-17(16)23/h6-10,13H,11-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIGNJAPCLDNYAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(N2CC4=CC=CC=C4Cl)C(=O)N(C(=O)N3C)CC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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